molecular formula C10H5ClN2O4 B035457 5-Chloro-3-(4-nitrophenyl)-4-isoxazolecarboxaldehyde CAS No. 108471-52-9

5-Chloro-3-(4-nitrophenyl)-4-isoxazolecarboxaldehyde

Cat. No.: B035457
CAS No.: 108471-52-9
M. Wt: 252.61 g/mol
InChI Key: OEXVLZNBPAVYII-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the nitrophenyl and chloro groups in this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with chloroacetonitrile in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carboxylic acid.

    Reduction: 3-(4-Aminophenyl)-5-chloroisoxazole-4-carbaldehyde.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-5-chloroisoxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-(4-Aminophenyl)-5-chloroisoxazole-4-carbaldehyde: Similar structure but with an amino group instead of a nitro group.

    4-Nitrophenylchloroformate: Contains a nitrophenyl group and a chloroformate group, used in different chemical reactions.

Uniqueness

3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities, making it a valuable compound in various fields of research.

Properties

CAS No.

108471-52-9

Molecular Formula

C10H5ClN2O4

Molecular Weight

252.61 g/mol

IUPAC Name

5-chloro-3-(4-nitrophenyl)-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C10H5ClN2O4/c11-10-8(5-14)9(12-17-10)6-1-3-7(4-2-6)13(15)16/h1-5H

InChI Key

OEXVLZNBPAVYII-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)[N+](=O)[O-]

Synonyms

5-CHLORO-3-(4-NITROPHENYL)-4-ISOXAZOLECARBOXALDEHYDE

Origin of Product

United States

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